3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol . It is an important building block in organic synthesis and has various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol can be achieved through several methods. One common approach involves the cyclization of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetonitrile under reflux conditions.
Another method involves the use of metal-free synthetic routes, which are more environmentally friendly. For example, the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes can be catalyzed by copper (I) or ruthenium (II) to form isoxazole derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It has potential therapeutic applications, including as an anticonvulsant and GABA uptake inhibitor.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters and prevents the reuptake of GABA into neurons, thereby increasing the availability of this neurotransmitter in the synaptic cleft . This action can result in enhanced inhibitory neurotransmission and potential anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound is structurally similar and also exhibits GABA uptake inhibitory activity.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Another isoxazole derivative with distinct biological activities.
Uniqueness
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA uptake inhibitor and its versatility as a synthetic intermediate make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methyl-6,7-dihydro-1,2-benzoxazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h3,10H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSTANIAZFVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.